1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.
Formation of the Piperidine Carboxamide: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinazolinone intermediate.
Fluorophenyl Substitution: The final step involves the coupling of the 4-fluorophenyl group to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: The compound can be used as a tool to study the biological pathways and molecular targets it interacts with.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it could inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.
Comparison with Similar Compounds
Similar Compounds
4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may confer unique properties, such as increased binding affinity to certain molecular targets or improved pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a more potent and effective therapeutic agent.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-11-5-2-7-15(19)14-25-22(29)20-21(16-8-6-12-24-13-16)28(27-26-20)18-10-4-3-9-17(18)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDKOKZWHBMNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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